(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile
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Overview
Description
(1S,3S,4R)-2-Azabicyclo[221]heptane-3-carbonitrile is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Its derivatives are explored for their potential therapeutic properties, including as antiviral or anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S,3S,4R)-2-Azabicyclo[221]heptane-3-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-3H2/t5-,6+,7-/m1/s1 |
InChI Key |
CBECPKLEGGTSOV-DSYKOEDSSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H](N2)C#N |
Canonical SMILES |
C1CC2CC1C(N2)C#N |
Origin of Product |
United States |
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